molecular formula C12H11NO3 B8291587 5-Ethyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole

5-Ethyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole

Cat. No. B8291587
M. Wt: 217.22 g/mol
InChI Key: JWYPPBZEINEKGJ-UHFFFAOYSA-N
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Patent
US04644005

Procedure details

Starting with the requisite 1-substituted-5-hydroxyoxindole and following the procedures of Preparation B, 5-methyl-3,6-dioxo-2,3,6,7-tetrahydrofuro[2,3-f]indole, 5-phenyl-3.6-dioxo-2,3,6,7-tetrahydrofuro[2,3-f]indole, 5-n-propyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole and 5-i-propyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole are prepared.
[Compound]
Name
1-substituted-5-hydroxyoxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-phenyl-3.6-dioxo-2,3,6,7-tetrahydrofuro[2,3-f]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-n-propyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-i-propyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN1C2C=C3C(=O)COC3=CC=2CC1=O.[C:16]1([N:22]2[C:30]3[CH:29]=[C:28]4[C:31](=[O:34])[CH2:32][O:33][C:27]4=[CH:26][C:25]=3[CH2:24][C:23]2=[O:35])C=CC=C[CH:17]=1.C(N1C2C=C3C(=O)COC3=CC=2CC1=O)CC.C(N1C2C=C3C(=O)COC3=CC=2CC1=O)(C)C>>[CH2:16]([N:22]1[C:30]2[CH:29]=[C:28]3[C:31](=[O:34])[CH2:32][O:33][C:27]3=[CH:26][C:25]=2[CH2:24][C:23]1=[O:35])[CH3:17]

Inputs

Step One
Name
1-substituted-5-hydroxyoxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CC=2C=C3C(=CC12)C(CO3)=O)=O
Name
5-phenyl-3.6-dioxo-2,3,6,7-tetrahydrofuro[2,3-f]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(CC=2C=C3C(=CC12)C(CO3)=O)=O
Name
5-n-propyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(CC=2C=C3C(=CC12)C(CO3)=O)=O
Name
5-i-propyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1C(CC=2C=C3C(=CC12)C(CO3)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
Smiles
C(C)N1C(CC=2C=C3C(=CC12)C(CO3)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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